Cas no 10485-66-2 ((2-hydroxy-5-nitrophenyl)oxidanesulfonic acid)
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediol,4-nitro-, 2-(hydrogen sulfate)
- 4-nitrocatechol sulfate
- 2-hydroxy-4-nitrophenyl sulfate
- 2-hydroxy-5-nitrophenyl hydrogen sulfate
- 2-Hydroxy-5-nitrophenyl sulfate
- 4-Nitro-1,2-benzenediol, 2-(hydrogen sulfate)
- dipotassium 4-nitro-2-oxidophenyl sulfate dihydrate
- para-Nitrocatechol sulfate
- p-Nitrocatechol sulfate
- (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid
- EN300-26678052
- 1,2-BENZENEDIOL, 4-NITRO-, 2-(HYDROGEN SULFATE)
- PD008416
- DB01800
- 10485-66-2
- UNII-HD9MHQ536A
- HD9MHQ536A
- 5-NITROCATECHOL SULFATE
- 4-Nitrocatechol 2-sulfate
- N,4-DIHYDROXY-N-OXO-3-(SULFOOXY)BENZENAMINIUM
- DTXSID50146785
- NS00015214
- Q27092941
- CSN
- sulfuric acid mono-(2-hydroxy-5-nitro-phenyl ester)
- 1pa9
- SCHEMBL4308319
- PYROCATECHOL, 4-NITRO-, 2-(HYDROGEN SULFATE)
- CHEBI:41733
- NITROCATECHOL SULFATE, P-
- (2-hydroxy-5-nitrophenyl) hydrogen sulfate
-
- MDL: MFCD31008616
- Inchi: 1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13)
- InChI Key: XMCCOOONGGUOLA-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)OC1C(=CC=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 233.97082
- Monoisotopic Mass: 234.97867267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 138Ų
Experimental Properties
- PSA: 129.8
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26678052-1g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 1g |
$125.0 | 2023-09-12 | ||
| Enamine | EN300-26678052-5g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 5g |
$307.0 | 2023-09-12 | ||
| Enamine | EN300-26678052-10g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 10g |
$533.0 | 2023-09-12 | ||
| Enamine | EN300-26678052-0.05g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 0.05g |
$105.0 | 2025-03-20 | |
| Enamine | EN300-26678052-0.1g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 0.1g |
$110.0 | 2025-03-20 | |
| Enamine | EN300-26678052-0.25g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 0.25g |
$114.0 | 2025-03-20 | |
| Enamine | EN300-26678052-0.5g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 0.5g |
$120.0 | 2025-03-20 | |
| Enamine | EN300-26678052-1.0g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 1.0g |
$125.0 | 2025-03-20 | |
| Enamine | EN300-26678052-2.5g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 2.5g |
$193.0 | 2025-03-20 | |
| Enamine | EN300-26678052-5.0g |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid |
10485-66-2 | 95.0% | 5.0g |
$307.0 | 2025-03-20 |
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid
Comprehensive Guide to (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid (CAS No. 10485-66-2): Properties, Applications, and Market Insights
(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid (CAS No. 10485-66-2) is a specialized sulfonic acid derivative with a unique molecular structure that combines a phenolic hydroxyl group and a nitro substituent. This compound has garnered significant attention in recent years due to its versatile applications in organic synthesis, industrial processes, and research laboratories. As environmental concerns and sustainable chemistry practices become increasingly important, compounds like (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid are being reevaluated for their potential in green chemistry applications.
The chemical structure of (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid features a benzene ring substituted with both a hydroxyl group at the 2-position and a nitro group at the 5-position, along with the distinctive oxidanesulfonic acid moiety. This combination of functional groups gives the compound its characteristic acidic properties and reactivity patterns. Researchers have noted its particular utility as an intermediate in fine chemical synthesis, where its unique structure can facilitate specific transformations that are challenging with other reagents.
In industrial settings, (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid has found applications as a specialty chemical additive and process aid. Its ability to participate in various chemical reactions while maintaining stability under different conditions makes it valuable for controlled synthesis processes. Recent studies have explored its potential in advanced material development, particularly in creating functionalized polymers with specific surface properties. This aligns with current market trends toward high-performance materials for technological applications.
The synthesis and handling of (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid require careful consideration of its physicochemical properties. The compound typically appears as a crystalline solid with specific solubility characteristics that influence its practical applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize and verify the purity of this substance. Quality control measures are particularly important for research-grade material, where consistency between batches is crucial for reproducible results.
From a commercial perspective, the global market for specialty sulfonic acid derivatives like (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid has shown steady growth. This reflects broader trends in the chemical industry toward high-value intermediates and custom synthesis solutions. Manufacturers and suppliers typically offer this compound in various purity grades to meet different application requirements, from industrial-scale quantities to research laboratory amounts. The pricing and availability can vary significantly based on purity specifications and order volumes.
Environmental and safety considerations for (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid follow standard protocols for handling organic acids and nitroaromatic compounds. Proper storage conditions, including protection from moisture and extreme temperatures, help maintain the compound's stability over time. Disposal should be conducted in accordance with local regulations for chemical waste management, with particular attention to its acidic nature and potential environmental impact.
Recent scientific literature has highlighted several innovative applications of (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid derivatives. These include potential uses in catalysis, where modified versions of the compound can serve as ligands or activators for specific transformations. The compound's structural features also make it interesting for materials science applications, particularly in designing functional surfaces with controlled properties. These developments align with current research priorities in smart materials and surface engineering.
For researchers considering (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid for their work, several practical considerations should be noted. The compound's solubility profile varies significantly with pH and solvent choice, which can influence reaction design. Its stability under different conditions should be verified for specific applications, particularly when elevated temperatures or prolonged storage are involved. These factors contribute to the compound's versatility but also require careful experimental planning.
The future outlook for (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid appears promising, particularly as new synthetic methodologies and applications continue to emerge. The growing emphasis on sustainable chemistry and atom-efficient processes may drive further interest in this and related compounds as potential green alternatives in certain transformations. Ongoing research into its fundamental properties and reactivity patterns will likely uncover additional applications across various chemical disciplines.
In conclusion, (2-hydroxy-5-nitrophenyl)oxidanesulfonic acid (CAS No. 10485-66-2) represents an interesting and useful compound within the broader family of sulfonic acid derivatives. Its combination of functional groups provides unique reactivity that can be exploited in various chemical contexts. As the chemical industry continues to evolve toward more specialized and sustainable solutions, compounds like this will likely play increasingly important roles in both industrial processes and academic research.
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